

RU5135: An In-depth Technical Guide for Studying Synaptic Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been identified as a potent and selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast synaptic inhibition in the central nervous system. Its competitive nature at the GABA binding site makes it a valuable tool for dissecting the role of GABAergic inhibition in various physiological and pathological processes. This guide provides a comprehensive overview of **RU5135**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in studying synaptic inhibition.

Mechanism of Action

RU5135 acts as a competitive antagonist at the GABA-A receptor. This means that it binds to the same site as the endogenous agonist, GABA, but does not activate the receptor. By occupying the binding site, **RU5135** prevents GABA from binding and subsequently opening the associated chloride ion channel, thus inhibiting the hyperpolarizing current that leads to synaptic inhibition. Evidence for its competitive antagonism comes from Schild analysis, a pharmacological method used to differentiate between competitive and non-competitive antagonists. Additionally, **RU5135** has been shown to exhibit antagonistic properties at the glycine receptor, another important inhibitory neurotransmitter receptor in the central nervous system, albeit with lower potency.



Quantitative Data

The following tables summarize the available quantitative data for **RU5135**. It is important to note that while pA2 values are available, specific binding affinity (Ki or Kd) and kinetic (kon and koff) data for **RU5135** at the GABA-A receptor are not readily available in the public domain.

Table 1: Antagonist Potency of RU5135

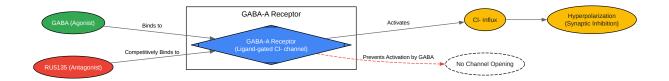
Receptor/Agon ist	Antagonist Potency (pA2)	Species	Preparation	Reference
GABA-A Receptor (Muscimol)	8.31	Rat	Cuneate Nucleus	[1][2]
Glycine Receptor	7.67	Rat	Optic Nerve	[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

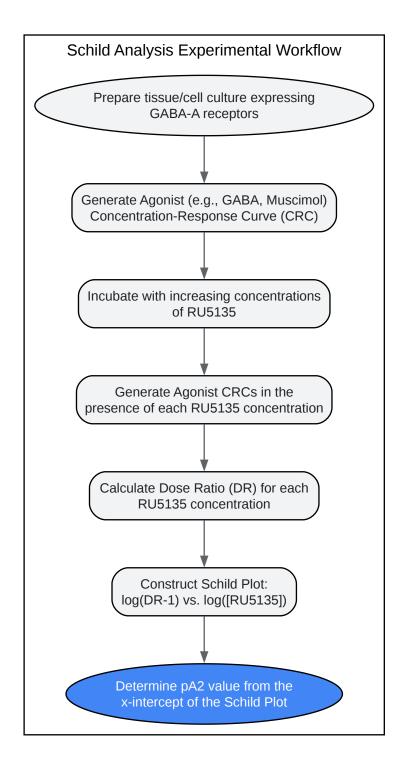
Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental procedures involving **RU5135**, the following diagrams are provided in the DOT language for Graphviz.









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References

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- 2. Schild equation Wikipedia [en.wikipedia.org]
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